1-Chloro-4-(4-nitrophenoxy)naphthalene
Description
1-Chloro-4-(4-nitrophenoxy)naphthalene is a chlorinated naphthalene derivative featuring a 4-nitrophenoxy substituent. This compound combines the aromatic stability of naphthalene with electron-withdrawing groups (chloro and nitro), influencing its electronic properties and reactivity. Its structural complexity makes it a subject of interest in organic synthesis and materials science.
Properties
CAS No. |
76590-13-1 |
|---|---|
Molecular Formula |
C16H10ClNO3 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
1-chloro-4-(4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H10ClNO3/c17-15-9-10-16(14-4-2-1-3-13(14)15)21-12-7-5-11(6-8-12)18(19)20/h1-10H |
InChI Key |
ZLDPOHAKONFWBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-4-(4-nitrophenoxy)naphthalene typically involves the reaction of 1-chloronaphthalene with 4-nitrophenol in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3). The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitrophenoxy group replaces a hydrogen atom on the naphthalene ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-Chloro-4-(4-nitrophenoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-Chloro-4-(4-aminophenoxy)naphthalene .
Scientific Research Applications
1-Chloro-4-(4-nitrophenoxy)naphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(4-nitrophenoxy)naphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Key Differences :
- Substituent Position: The nitro group is at the ortho position (2-nitrophenoxy) instead of para (4-nitrophenoxy) on the phenoxy ring .
- Physicochemical Properties: Molecular Formula: C₁₆H₁₀ClNO₃ (identical to the target compound). Molar Mass: 299.71 g/mol. Stability: The ortho nitro group may introduce steric hindrance, reducing rotational freedom and altering solubility compared to the para isomer.
Synthetic Relevance : The ortho isomer’s synthesis likely follows similar pathways but may require regioselective control during nitration or coupling steps.
Substituent Variation: Naphthalene, 1-Methoxy-4-nitro
Key Differences :
- Functional Groups: Replaces the chloro-phenoxy group with a methoxy and nitro group directly on the naphthalene backbone .
- Physicochemical Properties: Molecular Formula: C₁₁H₉NO₃. Molar Mass: 203.19 g/mol. Electronic Effects**: The methoxy group is electron-donating, countering the electron-withdrawing nitro group, whereas the chloro-phenoxy group in the target compound enhances electron deficiency.
Functional Group Addition: 1-Chloro-4-(4-nitrophenoxy)-2-propylsulfinyl-benzene (Phenproxide)
Key Differences :
- Additional Group : A propylsulfinyl moiety at the 2-position on the benzene ring .
- Physicochemical Properties: Molecular Formula: C₁₅H₁₄ClNO₄S. Molar Mass: 347.79 g/mol. Bioactivity**: Phenproxide is an acaricide, indicating that sulfinyl groups enhance biological activity, unlike the parent compound.
Synthetic Pathways : Incorporation of sulfinyl groups typically involves oxidation of thioethers, adding steps compared to the target compound’s synthesis.
Parent Structure Variation: 1-Chloro-4-[(4-nitrophenoxy)methyl]benzene
Key Differences :
- Backbone: Benzene instead of naphthalene, with a nitrophenoxymethyl substituent .
- Physicochemical Properties: Molecular Formula: C₁₃H₁₀ClNO₃. Molar Mass: 275.68 g/mol.
Applications : Benzene derivatives are more common in pharmaceuticals, while naphthalene-based compounds may prioritize thermal stability.
Data Tables for Comparative Analysis
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